3-[(Tert-butoxycarbonyl)amino]-5-iodobenzoic acid
Overview
Description
3-[(Tert-butoxycarbonyl)amino]-5-iodobenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and an iodine atom attached to a benzoic acid core. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules where the Boc group serves as a protecting group for the amino functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tert-butoxycarbonyl)amino]-5-iodobenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-amino-5-iodobenzoic acid.
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. The use of continuous flow reactors can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
3-[(Tert-butoxycarbonyl)amino]-5-iodobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions using trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used for Boc deprotection.
Major Products
Substitution: Products depend on the nucleophile used.
Deprotection: The major product is 3-amino-5-iodobenzoic acid.
Scientific Research Applications
3-[(Tert-butoxycarbonyl)amino]-5-iodobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Utilized in the preparation of peptide-based compounds where the Boc group protects the amino functionality during synthesis.
Mechanism of Action
The mechanism of action for 3-[(Tert-butoxycarbonyl)amino]-5-iodobenzoic acid primarily involves its role as a protected intermediate in organic synthesis. The Boc group stabilizes the amino functionality, preventing unwanted reactions during subsequent synthetic steps. Upon deprotection, the free amino group can participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
3-[(Tert-butoxycarbonyl)amino]benzeneboronic acid: Similar in structure but contains a boronic acid group instead of an iodine atom.
3-[(Tert-butoxycarbonyl)amino]-5-hydroxybenzoic acid: Contains a hydroxyl group instead of an iodine atom.
Uniqueness
3-[(Tert-butoxycarbonyl)amino]-5-iodobenzoic acid is unique due to the presence of both a Boc-protected amino group and an iodine atom, which allows for versatile chemical modifications and applications in various fields of research .
Properties
IUPAC Name |
3-iodo-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO4/c1-12(2,3)18-11(17)14-9-5-7(10(15)16)4-8(13)6-9/h4-6H,1-3H3,(H,14,17)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEAINLHQUJKAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(=O)O)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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